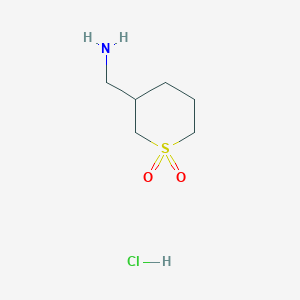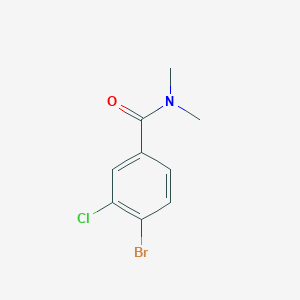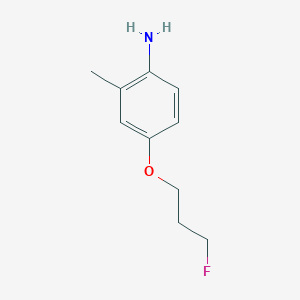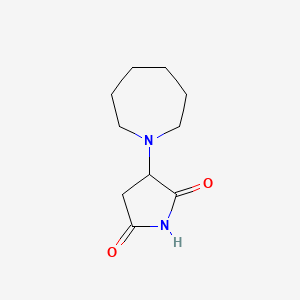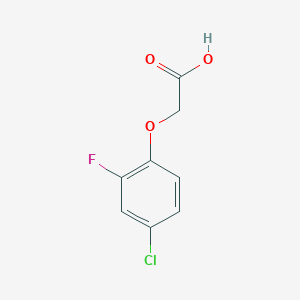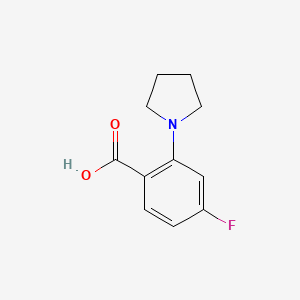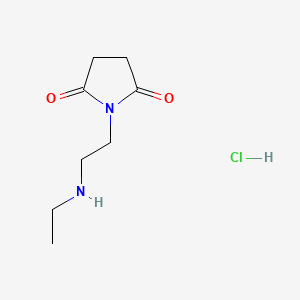
1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as N-substituted carboxylic acid imides . These are compounds comprising an N-substituted carboxylic acid imide group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of this compound is C8H15ClN2O2 . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride, are used widely in medicinal chemistry to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters .Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.67 . Further physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved data .Scientific Research Applications
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a component of 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride, is extensively utilized in medicinal chemistry for developing treatments for human diseases. This interest is due to the pyrrolidine ring's ability to explore pharmacophore space efficiently, contribute to molecular stereochemistry, and increase three-dimensional coverage through a phenomenon known as "pseudorotation". Pyrrolidine derivatives, including pyrrolidin-2-one and pyrrolidin-2,5-diones, are highlighted for their selectivity towards biological targets, offering insights into structure-activity relationships (SARs) and the impact of steric factors on biological activity. The review by Petri et al. provides a comprehensive analysis of bioactive molecules featuring the pyrrolidine ring, shedding light on synthetic strategies and the significance of stereogenicity in drug candidates (Petri et al., 2021).
Hydrogels for Adsorption and Separation
Hydrogels containing pyrrolidone units, closely related to the pyrrolidine structure in 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride, are employed for adsorption and separation purposes. Güven et al. review the radiation synthesis and characterization of hydrogels with diprotic acid moieties, including pyrrolidone-based hydrogels. These hydrogels exhibit stimuli-responsive behaviors, making them suitable for the adsorption and separation of biomolecules, dyes, metal ions, and drug release. This research demonstrates the potential of pyrrolidone-based hydrogels in environmental and biomedical applications (Güven et al., 1999).
Synthesis of Heterocyclic Compounds
Enaminoketones and enaminothiones, derivatives related to the structure of 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride, are recognized for their role in synthesizing various heterocyclic compounds such as pyridines, pyrimidines, and pyrroles. Negri et al. discuss the versatility of enaminones as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones. This review highlights the use of enaminones in constructing biologically relevant and structurally diverse heterocycles, emphasizing their potential in pharmaceutical development (Negri et al., 2004).
Future Directions
The pyrrolidine ring and its derivatives continue to be of great interest in the field of medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3 hybridization and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds promising candidates for the development of new drugs .
properties
IUPAC Name |
1-[2-(ethylamino)ethyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-9-5-6-10-7(11)3-4-8(10)12;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUUONRACHSXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)CCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



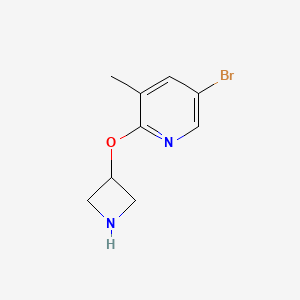
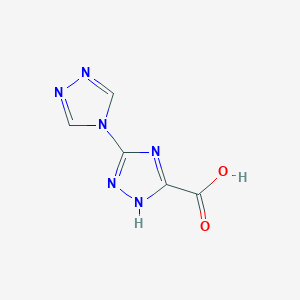
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
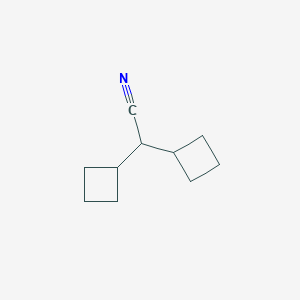
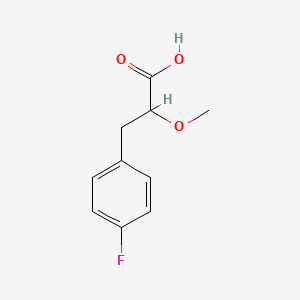
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
